2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-methyl-2H-indole
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Overview
Description
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-methyl-2H-indole is a heterocyclic compound that features both pyrazole and indole moieties
Preparation Methods
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-methyl-2H-indole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methylindole with hydrazine derivatives to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-methyl-2H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or pyrazole rings are replaced by other groups.
Scientific Research Applications
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-methyl-2H-indole has several applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic pathways.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-methyl-2H-indole involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-methyl-2H-indole can be compared with other similar compounds such as:
N-[(3Z)-5-Tert-butyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]-N’-(4-chlorophenyl)urea: This compound shares the pyrazole moiety but differs in its substitution pattern and overall structure.
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-ethyl-2H-indole-5-carboxamide: This compound is similar but includes an additional carboxamide group, which can alter its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the indole and pyrazole rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
827317-39-5 |
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Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
6-methyl-2-(1H-pyrazol-5-yl)-1H-indole |
InChI |
InChI=1S/C12H11N3/c1-8-2-3-9-7-12(14-11(9)6-8)10-4-5-13-15-10/h2-7,14H,1H3,(H,13,15) |
InChI Key |
GUIMEIVNSAJTSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C3=CC=NN3 |
Origin of Product |
United States |
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